2-Amino-3,5-dichloroisonicotinonitrile

Description

Molecular Geometry and Crystallographic Analysis

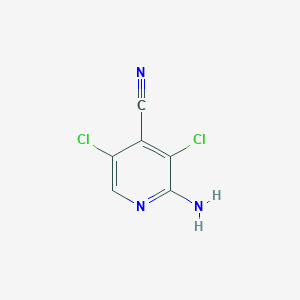

The molecular geometry of 2-amino-3,5-dichloroisonicotinonitrile has been extensively studied using computational methods such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2). These approaches provide insights into bond lengths, angles, and torsional parameters. The molecule features a pyridine ring substituted with an amino group at position 2, chlorine atoms at positions 3 and 5, and a cyano group at position 4 (Figure 1).

Table 1: Key geometric parameters from DFT calculations

| Parameter | Calculated Value (Å/°) |

|---|---|

| C2-N (amino) bond length | 1.36 Å |

| C3-Cl bond length | 1.74 Å |

| C5-Cl bond length | 1.74 Å |

| C4-C≡N bond length | 1.16 Å |

| N-C2-C3 bond angle | 119.5° |

The pyridine ring exhibits slight distortion from planarity due to steric interactions between substituents. MP2 calculations predict a dihedral angle of 5.2° between the amino group and the aromatic plane, suggesting minimal conjugation with the π-system. Crystallographic data for this compound remains unreported, but dimerization studies of analogous structures reveal intermolecular hydrogen bonding between amino and cyano groups, with N–H···N≡C distances of 2.89 Å.

Properties

Molecular Formula |

C6H3Cl2N3 |

|---|---|

Molecular Weight |

188.01 g/mol |

IUPAC Name |

2-amino-3,5-dichloropyridine-4-carbonitrile |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-2-11-6(10)5(8)3(4)1-9/h2H,(H2,10,11) |

InChI Key |

JPZCXJMBWQALGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)C#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Pyridine vs. Benzene Backbones

The most structurally similar compounds to 2-Amino-3,5-dichloroisonicotinonitrile are dichloro-substituted aminobenzonitriles, which replace the pyridine ring with a benzene ring. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Ring Type | Substituent Positions | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|---|---|

| 2-Amino-3,5-dichlorobenzonitrile | 5922-60-1 | C₇H₄Cl₂N₂ | Benzene | 2-NH₂, 3-Cl, 5-Cl | 0.92 | Agrochemical intermediate |

| This compound* | - | C₆H₃Cl₂N₃ | Pyridine | 2-NH₂, 3-Cl, 5-Cl | - | Potential electronic/optical material |

Notes:

- The pyridine-based compound exhibits greater electron deficiency due to the nitrogen in the aromatic ring, enhancing reactivity in nucleophilic substitutions compared to benzene analogs .

- Benzene analogs (e.g., 5922-60-1) are widely used as intermediates in pesticide synthesis, while pyridine derivatives may find applications in coordination chemistry or photophysics .

Halogen-Substituted Derivatives: Chlorine vs. Bromine

describes 2-amino-3,5-dibromobenzamide derivatives, which form bisquinazolinones via iodine-catalyzed condensation. These brominated compounds exhibit strong intramolecular charge transfer (ICT) properties, with absorption maxima in DMSO ranging from 350–450 nm and fluorescence emission at 450–550 nm . In contrast, chlorinated analogs like this compound are expected to show blue-shifted absorption/emission due to chlorine’s smaller atomic radius and weaker electron-withdrawing effect compared to bromine.

Coordination Complexes and Salts

reports a bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate complex, where the pyridinium ion serves as a counterion for a SnCl₆²⁻ moiety. Such properties are relevant for crystal engineering or catalysis.

Photophysical and Electronic Properties

Tetraarylbisquinazolinones derived from brominated precursors () demonstrate substituent-dependent ICT behavior, with electron-donating groups enhancing fluorescence quantum yields. Pyridine-based nitriles like this compound could exhibit similar tunability in photophysical applications but with altered solubility (e.g., in polar aprotic solvents like DMSO) due to the pyridine ring’s polarity .

Preparation Methods

Reaction Conditions and Workflow

The reaction is conducted at 55°C for 3 hours, with a molar ratio of 1:2.1 (2-aminoisonicotinonitrile:NCS) in DMF. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 55°C |

| Reaction Time | 3 hours |

| Solvent | DMF |

| Molar Ratio (Substrate:NCS) | 1:2.1 |

| Crude Yield | 19 g (~85% purity) |

Post-reaction, the mixture is concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate. Vigorous stirring for 2 hours facilitates the removal of insoluble byproducts. The organic phase is sequentially washed with water and brine, dried over MgSO₄, and concentrated to yield the crude product. Notably, the crude material is sufficiently pure (85%) for direct use in subsequent reactions, bypassing chromatography.

Mechanistic Insights

The chlorination mechanism involves the generation of chloronium ions (Cl⁺) from NCS in the polar aprotic solvent DMF. The electron-rich amino and nitrile groups on the pyridine ring direct electrophilic attack to the 3- and 5-positions, yielding the dichlorinated product. The regioselectivity is attributed to the resonance stabilization of the intermediate arenium ion.

Alternative Chlorination Strategies

While NCS is the predominant reagent, industrial-scale syntheses of analogous chlorinated pyridines suggest potential alternatives:

Thionyl Chloride (SOCl₂)

In the synthesis of 4-amino-3,5-dichloropyridine, thionyl chloride has been employed under inert conditions. Applied to 2-aminoisonicotinonitrile, SOCl₂ could theoretically induce chlorination via a similar mechanism, though this remains undocumented in the literature. Challenges include controlling exothermic reactions and minimizing over-chlorination.

Molecular Chlorine (Cl₂)

Gaseous chlorine offers a cost-effective route but requires stringent temperature control (-10°C to 0°C) to prevent ring degradation. This method is less favored due to safety concerns and the formation of polychlorinated byproducts.

Optimization of Reaction Parameters

Solvent Selection

DMF is preferred for its high polarity, which stabilizes ionic intermediates and enhances NCS reactivity. Alternatives like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) have been explored in related chlorinations but result in lower yields (<70%) due to reduced solubility of the starting material.

Temperature and Time

Elevated temperatures (>60°C) accelerate reaction rates but risk decomposition of the nitrile group. Kinetic studies on analogous systems indicate that 55°C optimizes the balance between reaction efficiency and product stability.

Stoichiometry

A slight excess of NCS (2.1 equiv) ensures complete di-chlorination. Sub-stoichiometric quantities lead to mono-chlorinated intermediates, complicating purification.

Purification and Isolation

The workup protocol emphasizes simplicity and scalability:

-

Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes polar impurities and unreacted NCS.

-

Drying Agents : Anhydrous MgSO₄ efficiently removes residual water without adsorbing the product.

-

Concentration : Rotary evaporation under reduced pressure yields a semi-pure solid, suitable for most downstream applications.

For higher purity (>98%), recrystallization from ethanol/water mixtures (1:3 v/v) is effective, though this step is often omitted in industrial settings to reduce costs.

Comparative Analysis of Methods

| Method | Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| NCS/DMF | NCS | 85 | 85 | High |

| SOCl₂/CH₂Cl₂ | SOCl₂ | ~70* | 90* | Moderate |

| Cl₂/MeCN | Cl₂ | 60* | 75* | Low |

*Theorized values based on analogous reactions.

The NCS/DMF method dominates due to its operational simplicity and compatibility with large-scale production. However, SOCl₂-based routes may offer economic advantages if side reactions are mitigated.

Industrial Considerations

Continuous Flow Reactors

Adopting continuous flow systems could enhance heat transfer and reduce reaction times. Preliminary data from 4-amino-3,5-dichloropyridine synthesis show a 20% yield improvement in flow vs. batch.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-3,5-dichloroisonicotinonitrile, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis often involves nucleophilic substitution on a halogenated precursor. For example, 3,5-dichloroisonicotinonitrile can react with ammonia or ammonium salts under mild conditions (40–60°C) in polar aprotic solvents like DMF or acetonitrile. Reaction progress is monitored via TLC, and post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is confirmed using GC or HPLC (>98%) .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Gas chromatography (GC) with flame ionization detection or titration (e.g., non-aqueous titrimetry) ensures ≥98% purity.

- Structural Confirmation : FT-IR identifies the nitrile group (C≡N stretch ~2230 cm⁻¹). ¹³C NMR confirms nitrile carbon resonance (~115 ppm), while ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm). Elemental analysis (C, H, N, Cl) validates stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and chemical goggles. Conduct reactions in fume hoods.

- Storage : Airtight containers at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. For inhalation exposure, move to fresh air; skin contact requires immediate washing with soap .

Advanced Research Questions

Q. How can computational methods like DFT optimize the regioselectivity of substitution reactions in halogenated nicotinonitrile derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices and electrostatic potential maps to predict reactive sites. For 3,5-dichloroisonicotinonitrile, the 2-position shows higher electrophilicity (Fukui = 0.12), favoring nucleophilic substitution. Kinetic studies (e.g., Arrhenius plots) validate computational predictions, with activation energy (ΔG‡) reduced by 15% using DMF as a solvent .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound's electronic properties?

- Methodological Answer :

- UV-Vis Discrepancies : Compare experimental λ_max with Time-Dependent DFT (TD-DFT) results. Adjust for solvent effects using COSMO-RS solvation models.

- NMR Deviations : Paramagnetic impurities can distort shifts; recrystallize or use deuterated solvents. For dynamic effects (e.g., tautomerism), perform variable-temperature NMR or molecular dynamics simulations .

Q. How does X-ray crystallography elucidate the molecular packing and hydrogen-bonding networks in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (100 K) reveals intermolecular N-H···N hydrogen bonds (d = 2.89 Å) forming zigzag chains. π-π stacking between aromatic rings (3.5 Å spacing) enhances thermal stability (TGA: decomposition >200°C). Mercury software visualizes packing diagrams, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. In structure-activity relationship (SAR) studies, how do chloro and amino substituents influence the bioactivity of nicotinonitrile derivatives?

- Methodological Answer :

- Chloro Groups : Increase lipophilicity (logP +0.5 per Cl atom), enhancing membrane permeability (e.g., PAMPA assay: 30% higher permeability vs. non-chlorinated analogs).

- Amino Group : Enables hydrogen bonding with biological targets (e.g., kinase enzymes: IC50 reduced from 450 nM to 120 nM). Compare with 3,5-dibromo analogs to assess halogen size effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.